Product packaging for Boc-S-t-butyl-D-cysteine(Cat. No.:CAS No. 872211-02-4)

Boc-S-t-butyl-D-cysteine

Cat. No.: B1372496
CAS No.: 872211-02-4
M. Wt: 277.38 g/mol
InChI Key: OGARKMDCQCLMCS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-S-t-butyl-D-cysteine is a chiral, protected amino acid building block essential in modern solid-phase peptide synthesis (SPPS). The molecule features two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the amine moiety and the S-t-butyl group on the cysteine thiol side chain. This configuration is strategically designed for use in Fmoc/tBu-based synthesis strategies, allowing for selective deprotection in the presence of other protected residues. The D-stereochemistry of the alpha-carbon provides distinct conformational properties to synthesized peptides, which is valuable for probing structure-activity relationships and developing stable peptide therapeutics. The primary application of this compound is the synthesis of complex disulfide-rich peptides and proteins, where the S-t-butyl group offers stability during chain elongation and can be selectively removed for regioselective disulfide bond formation. Cysteine protecting groups are indispensable for preventing unwanted side reactions, such as oxidation or alkylation of the reactive thiol, during the peptide assembly process. Furthermore, protected cysteine analogues are fundamental tools in advanced chemical biology techniques, including the site-specific modification of proteins and the synthesis of novel bioconjugates, such as antibody-drug conjugates (ADCs). The molecular weight of the compound is 277.38 g/mol with the molecular formula C12H23NO4S. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4S B1372496 Boc-S-t-butyl-D-cysteine CAS No. 872211-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGARKMDCQCLMCS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Applications of Boc S T Butyl D Cysteine in Peptide and Protein Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. peptide.com The choice of protecting groups for the alpha-amino group of the incoming amino acid and the reactive side chains is critical for a successful synthesis. peptide.com Boc-S-t-butyl-D-cysteine plays a significant role in SPPS due to the stability of the S-t-butyl group under conditions used for the removal of temporary alpha-amino protecting groups. peptide.compeptide.com

Two primary strategies dominate SPPS: the Boc/Benzyl (Bzl) and the Fmoc/tert-butyl (tBu) approaches. du.ac.iniris-biotech.de The S-t-butyl protecting group of cysteine is compatible with both of these orthogonal protection schemes. peptide.compeptide.com

In the Boc/Benzyl strategy , the temporary Nα-amino protecting group is the acid-labile Boc group, which is removed by moderate acids like trifluoroacetic acid (TFA). du.ac.inpeptide.com The more permanent side-chain protecting groups, typically benzyl-based, are cleaved at the end of the synthesis using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com The S-t-butyl group is stable to the TFA used for Boc removal, making this compound a suitable building block for this strategy. peptide.compeptide.com

In the Fmoc/tert-butyl strategy , the Nα-Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. iris-biotech.deiris-biotech.de The side-chain protecting groups are acid-labile, based on the tert-butyl group, and are removed at the final cleavage step with a strong acid like TFA. iris-biotech.de Since the S-t-butyl group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions used for final cleavage in the absence of specific reagents, it can be effectively incorporated into Fmoc-based SPPS. peptide.compeptide.com

The versatility of the S-t-butyl group allows for its use in both major SPPS strategies, providing flexibility in the design of synthetic peptides.

The synthesis of peptides containing multiple disulfide bonds requires a sophisticated approach using orthogonal protecting groups for the cysteine thiol side chains. rsc.orgnih.gov This strategy allows for the selective deprotection of specific cysteine pairs and their subsequent oxidation to form disulfide bonds in a controlled, regioselective manner. rsc.orgbiotage.com

This compound can be used in combination with other cysteine derivatives bearing different thiol protecting groups to achieve this. A common orthogonal set includes groups that are labile to different chemical conditions, such as acid, base, or specific reagents. For instance, a combination of protecting groups like trityl (Trt), acetamidomethyl (Acm), and S-t-butyl can be employed. nih.gov The Trt group is sensitive to mild acid, the Acm group is typically removed by iodine or mercury(II) acetate (B1210297), and the S-t-butyl group requires strong acid or other specific methods for its cleavage. peptide.comnih.gov

The order of disulfide bond formation is critical and must be carefully planned to avoid unintended deprotection or disulfide scrambling. biotage.com For example, in a scheme involving Trt, Acm, and S-t-butyl protected cysteines, the Trt group can be removed first with mild acid to form the first disulfide bond. Subsequently, the Acm group can be removed under oxidative conditions to form the second disulfide bond. Finally, the S-t-butyl group can be cleaved to form the third disulfide bond.

Protecting GroupTypical Deprotection ConditionsOrthogonality
Trityl (Trt) Mild acid (e.g., dilute TFA)Orthogonal to Acm and S-t-butyl
Acetamidomethyl (Acm) Iodine (I2), Mercury(II) acetateOrthogonal to Trt and S-t-butyl
S-tert-butyl (S-t-butyl) Strong acid (e.g., TFMSA), specific reagentsOrthogonal to Trt and Acm

Deprotection Protocols for the S-t-butyl Moiety in Peptide Chemistry

A common method for the removal of the S-t-butyl group is through strong acidolysis, often using trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com This method is particularly prevalent in the Boc/Bzl synthesis strategy, where TFMSA can be used to simultaneously cleave the peptide from the resin and remove the S-t-butyl group along with other acid-labile side-chain protecting groups. peptide.compeptide.com

The cleavage cocktail typically consists of TFMSA, a scavenger such as thioanisole (B89551), and sometimes a co-solvent like TFA. peptide.comnih.gov The reaction is usually carried out at low temperatures (e.g., 0 °C) and the progress is monitored to ensure complete deprotection without significant side reactions. rsc.org The strong acid protonates the sulfur atom of the S-t-butyl group, facilitating the departure of the stable tert-butyl cation.

During the acid-mediated cleavage of the S-t-butyl group, a highly reactive tert-butyl cation is generated. peptide.comechemi.com This cation can lead to undesired side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan and methionine. nih.govsigmaaldrich.com To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations. wpmucdn.comacs.org

The choice and concentration of scavengers are critical for efficient and clean deprotection. Common scavengers and their functions are outlined below:

ScavengerFunction
Thioanisole A soft nucleophile that effectively traps carbocations. researchgate.net
1,2-Ethanedithiol (EDT) A thiol-based scavenger that can reduce disulfide bonds and trap carbocations. sigmaaldrich.com
Triisopropylsilane (TIS) A reducing scavenger that is particularly effective at quenching trityl cations and can also reduce other carbocations. acs.orgresearchgate.net
Water Can act as a scavenger for tert-butyl cations. wpmucdn.comresearchgate.net
Phenol An aromatic scavenger that can be alkylated by the carbocations. wpmucdn.com

Recent studies have focused on optimizing scavenger cocktails to minimize side reactions, particularly the S-tert-butylation of the newly deprotected cysteine thiol. acs.orgacs.org A combination of scavengers, such as thioanisole and dimethyl sulfide (B99878) (DMS) in addition to TIS and water, has been shown to be beneficial. acs.orgacs.org Furthermore, a two-step cleavage strategy, starting with a lower concentration of TFA and then increasing it, can also mitigate side reactions. acs.orgacs.org

While strong acidolysis is a common method, alternative procedures for the removal of the S-t-butyl group have been developed to offer milder conditions or different selectivity.

One such method involves the use of mercury(II) acetate . peptide.compeptide.com The protected peptide is treated with mercury(II) acetate in a suitable solvent, which leads to the formation of a mercury-sulfur bond and the release of the tert-butyl group. The mercury can then be removed by treatment with a thiol-containing reagent like β-mercaptoethanol. peptide.com

Another approach utilizes a combination of a hard acid and a soft nucleophile. For example, a system of 1M trimethylsilyl (B98337) bromide-thioanisole/TFA has been reported as an efficient deprotecting procedure for S-t-butyl protected cysteine in Fmoc-based SPPS. researchgate.net

Additionally, methods involving reduction can be employed for disulfide-based protecting groups that are structurally similar to the S-t-butyl group, such as the S-tert-butylthio (S-S-t-Bu) group, which can be removed by reducing agents like thiols or phosphines. nih.govcsic.es While not a direct removal of the S-t-butyl group, this highlights the development of related strategies for thiol protection and deprotection.

Addressing Side Reactions Involving Cysteine Thiol during Peptide Synthesis

The unique reactivity of the cysteine thiol group, while crucial for protein structure and function, presents significant challenges during solid-phase peptide synthesis (SPPS). The nucleophilic nature of the thiol makes it susceptible to a variety of undesirable side reactions, including alkylation, oxidation, and base-catalyzed elimination. The strategic selection of a suitable thiol protecting group is paramount to circumventing these issues. The use of this compound offers a robust solution for minimizing several critical side reactions inherent to peptide synthesis, particularly within the Boc/Bzl protection strategy.

Mitigation of S-tert-Butylation and Related Adduct Formation

A prevalent side reaction in peptide synthesis employing tert-butyl (tBu) based protecting groups is the S-tert-butylation of unprotected cysteine residues. acs.org During the acidolytic cleavage steps—either the repetitive removal of the Nα-Boc group with trifluoroacetic acid (TFA) or the final cleavage from the resin—tert-butyl cations are generated in significant quantities. peptide.com These highly reactive electrophiles can be scavenged by the nucleophilic thiol of a cysteine side chain, leading to the formation of an irreversible S-tert-butyl thioether adduct. acs.orgresearchgate.net

The primary strategy to mitigate this side reaction when incorporating D-cysteine is the pre-emptive protection of the thiol functionality. By employing Boc-D-Cys(tBu)-OH as the building block, the thiol group is already masked with a relatively acid-stable tert-butyl group. This S-tBu protection is key to preventing the thiol from participating in unwanted alkylation reactions.

Key Research Findings:

Differential Acid Stability: The Boc/Bzl strategy relies on the differential acid lability of protecting groups. The Nα-Boc group is designed to be removed by moderate acid conditions (e.g., ~25-50% TFA in dichloromethane), while the S-tert-butyl group requires much stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for efficient cleavage. peptide.combachem.com

Stability in TFA: The S-tert-butyl group is largely stable to the repeated TFA treatments used for Nα-Boc deprotection throughout the synthesis. rsc.org This ensures the thiol remains protected and unavailable to react with tert-butyl cations generated during these steps.

Blocking Adduct Formation: With the thiol group effectively blocked, the primary pathway for the formation of the S-tert-butylated side-product at that specific residue is eliminated. The protecting group itself is the intended adduct, incorporated under controlled conditions prior to synthesis rather than as a random side reaction.

Protecting Group StrategyRisk of S-tert-Butylation Side ReactionMitigation Mechanism
Boc-D-Cys(OH)-OH (Unprotected Thiol)HighRelies entirely on scavengers in the cleavage cocktail to quench tBu cations. Often insufficient.
Boc-D-Cys(Trt)-OH (Trityl Protection)Low during synthesis; High during cleavageTrt group is labile to repeated TFA and can be cleaved prematurely, exposing the thiol.
Boc-D-Cys(tBu)-OH (tert-Butyl Protection)MinimalThiol is pre-emptively protected by a group stable to Nα-Boc removal conditions, preventing reaction with stray tBu cations. peptide.comrsc.org

Stereochemical Integrity: Minimizing Racemization of D-Cysteine Residues

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical. Cysteine is known to be one of the amino acids most susceptible to racemization during the activation and coupling steps. peptide.com The mechanism of racemization typically involves the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either side, leading to a loss of chiral purity. This process is significantly influenced by factors such as the coupling reagents, temperature, and the base used. nih.govnih.gov

The nature of the side-chain protecting group plays a crucial role in the rate of racemization. The steric and electronic properties of the S-protecting group can influence the rate of oxazolone (B7731731) formation and the lability of the α-proton. Research comparing various S-protecting groups has shown that bulky groups can impact the extent of racemization.

While direct quantitative data for this compound is limited, comparisons with other protecting groups provide valuable insights. For instance, in Fmoc-based synthesis, the use of the tetrahydropyranyl (Thp) protecting group has been shown to result in significantly less racemization compared to the bulky trityl (Trt) group or the S-tert-butylthio (StBu) group. rsc.org The bulky tert-butyl group in Boc-D-Cys(tBu)-OH is expected to provide considerable steric hindrance around the sulfur atom. This steric bulk can hinder the approach of bases to the α-carbon, potentially reducing the rate of α-proton abstraction and subsequent oxazolone formation, thereby helping to preserve the stereochemical integrity of the D-cysteine residue. researchgate.net

Cysteine Protecting GroupRelative Tendency for RacemizationInfluencing Factors
Trityl (Trt) HighProne to racemization, especially in the presence of bases.
Acetamidomethyl (Acm) Lower than TrtShows a reduced tendency for base-induced racemization.
tert-Butyl (tBu) Moderate to Low (Inferred)The bulky group provides steric hindrance which may reduce α-proton lability and is stable to basic conditions used during coupling. researchgate.net
Tetrahydropyranyl (Thp) LowDemonstrated to cause less racemization than Trt or StBu. rsc.org

Prevention of Beta-Elimination Pathways in Cysteine-Containing Peptides

A significant side reaction, particularly for C-terminal cysteine residues, is β-elimination. This reaction is initiated by the abstraction of the α-proton by a base, leading to the elimination of the protected thiol side chain and the formation of a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.com This intermediate can then react with various nucleophiles present in the reaction mixture. While this is a well-documented problem in Fmoc-SPPS due to the use of piperidine for deprotection, it can also occur in Boc-SPPS during base-mediated neutralization steps (e.g., using diisopropylethylamine, DIEA). peptide.compeptide.com

The use of a sterically hindering S-protecting group is a key strategy to suppress this unwanted pathway. Research has shown that the bulky S-trityl (Trt) group can minimize, although not completely prevent, β-elimination. bachem.compeptide.com The S-tert-butyl group offers a similar, if not superior, level of steric hindrance.

The bulky tert-butyl group of this compound physically obstructs the α-proton, making it less accessible to abstraction by bases like DIEA. researchgate.net By slowing down this initial rate-limiting step, the entire β-elimination pathway is effectively suppressed, leading to higher purity of the final peptide product and preventing the formation of dehydroalanine-related adducts. This makes Boc-D-Cys(tBu)-OH a strategically advantageous choice for sequences containing C-terminal D-cysteine or other positions susceptible to this side reaction.

Boc S T Butyl D Cysteine As a Versatile Chiral Building Block in Advanced Organic and Chemical Biology Research

Application in Native Chemical Ligation (NCL) and Protein Semisynthesis

Native Chemical Ligation (NCL) is a powerful technique that enables the synthesis of large peptides and small proteins by joining two unprotected peptide fragments. rsc.org This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgtaylorandfrancis.com The use of Boc-S-t-butyl-D-cysteine is particularly relevant in the solid-phase peptide synthesis (SPPS) of the peptide-thioester fragment, especially when employing the Boc-SPPS strategy. osti.govnih.gov

Preparation of C-terminal Thioesters from Protected Cysteine

The synthesis of peptide C-terminal thioesters is a critical step for NCL. osti.gov While Fmoc-based SPPS is widely used, the thioester linkage is often unstable under the basic conditions required for Fmoc group removal. nih.govresearchgate.net In contrast, Boc-SPPS, which utilizes acidic conditions for deprotection, is more compatible with the direct synthesis of peptide thioesters. osti.gov

In this context, this compound serves as a valuable precursor for generating the C-terminal thioester. The S-tert-butyl group provides stable protection for the cysteine's thiol functionality throughout the peptide chain elongation. Once the full-length peptide is assembled on the solid support, the C-terminal thioester can be generated. One established method involves the use of a thioester resin, where the first amino acid is attached to the resin via a thioester linkage. Subsequent amino acids, including this compound at internal positions, are then coupled using standard Boc-SPPS protocols. nih.gov

Alternatively, a masked thioester approach can be employed, particularly in Fmoc-based strategies, where a precursor is converted to the thioester in situ during the ligation reaction. nih.gov For instance, a peptide can be synthesized with a C-terminal construct that, upon treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), undergoes a cascade of reactions to reveal the thioester. nih.gov The stability of the S-tert-butyl group on the D-cysteine residue under these conditions is a key advantage.

Table 1: Comparison of SPPS Strategies for Peptide Thioester Synthesis

FeatureBoc-SPPSFmoc-SPPS
Deprotection Condition Acidic (e.g., TFA)Basic (e.g., Piperidine)
Thioester Stability Generally stableUnstable to repetitive base treatment
Direct Thioester Synthesis FeasibleRequires special linkers or indirect methods
Role of this compound Stable building block for internal positionsCan be used, but thioester formation is more complex

Construction of Complex Molecular Architectures

The unique stereochemistry and protected functional groups of this compound make it an excellent building block for the synthesis of complex, three-dimensional molecular structures. Its applications extend beyond linear peptides to the realm of supramolecular chemistry and drug discovery.

Design and Synthesis of Functionalized Amino Acid Scaffolds for Supramolecular Assembly

Supramolecular assembly relies on non-covalent interactions to form well-defined, higher-order structures. Amino acids are attractive building blocks for these assemblies due to their inherent chirality and the presence of multiple functional groups that can be selectively modified.

Fabrication of Self-Assembled Fluorescent Cages Utilizing Cysteine Derivatives

Recent research has demonstrated the use of N-functionalized cysteine derivatives in the one-pot, multi-component self-assembly of fluorescent aromatic cages. nih.govnih.gov In this approach, cysteine-derived building blocks are designed to participate in orthogonal dynamic covalent reactions, such as acyl-hydrazone and disulfide bond formation, to construct complex cage-like structures. nih.gov

The synthesis of these building blocks can start from a protected cysteine derivative. By tethering different side chains to the N-terminus of the cysteine, the solubility of the resulting self-assembled cages can be tuned. For instance, hydrophilic side chains can render the cages soluble in water, while hydrophobic side chains can make them soluble in organic solvents. nih.govnih.gov The thiol group of the cysteine is crucial for forming the disulfide bonds that are an integral part of the cage's architecture. The inherent chirality of the cysteine building block can also impart chiral properties to the final assembly.

Table 2: Components of a Self-Assembled Fluorescent Cage

ComponentFunctionExample Precursor
Aldehyde Forms acyl-hydrazone bondsAromatic dialdehydes
Hydrazide Forms acyl-hydrazone bondsCysteine hydrazide derivative
Thiol Forms disulfide bondsCysteine hydrazide derivative
Functional Group Tunes solubility and propertiesAttached to the N-terminus of cysteine

Development of Three-Dimensional Building Blocks in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight fragments for binding to a biological target. A key challenge in FBDD is the subsequent elaboration of these simple fragments into more potent, drug-like molecules, often by exploring three-dimensional chemical space. nih.govchemrxiv.org

This compound can serve as a scaffold for the creation of three-dimensional building blocks for FBDD. The rigid D-amino acid core provides a defined stereochemical starting point. The protected amine and thiol groups offer orthogonal handles for chemical modification, allowing for the systematic exploration of different vectors in three-dimensional space. whiterose.ac.ukwhiterose.ac.uk For example, a library of fragments could be synthesized where different substituents are attached to the nitrogen and sulfur atoms of the D-cysteine scaffold. These fragments, with their well-defined three-dimensional shapes, can then be used to probe the binding pockets of target proteins. The Boc and S-t-butyl protecting groups allow for the selective unmasking and further functionalization of the fragment once a promising hit has been identified. whiterose.ac.uk

Contributions to Bioconjugation and Site-Specific Protein Modification

The site-specific modification of proteins and peptides is a cornerstone of chemical biology, enabling the creation of advanced therapeutics, diagnostic tools, and probes to study biological processes. nih.gov Within this field, the amino acid cysteine has emerged as a primary target for chemical modification due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins. nih.govrsc.orgnih.gov The controlled introduction of a cysteine residue at a specific position within a peptide or protein sequence is paramount for achieving homogeneity and preserving biological function. nih.gov This is where protected amino acid derivatives, such as this compound, serve as indispensable tools.

This compound is a chiral building block where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol side chain is protected by a tert-butyl group. This dual protection strategy is crucial for its application in solid-phase peptide synthesis (SPPS). rsc.org The protecting groups prevent unwanted side reactions during the sequential coupling of amino acids, allowing for the precise incorporation of the D-cysteine residue into a growing peptide chain. rsc.orgrsc.org Following synthesis, the protecting groups can be selectively removed to unmask the reactive amino and thiol functionalities, making the cysteine residue available for subsequent conjugation reactions. This strategic placement and deprotection facilitate the creation of well-defined bioconjugates. chemimpex.com

Once the S-t-butyl protecting group is removed to reveal the free thiol, the engineered cysteine residue becomes a reactive handle for a variety of highly selective conjugation chemistries. nih.gov These methods are designed to proceed under mild, aqueous conditions to maintain the protein's structure and function. illinois.edu The choice of strategy depends on the desired stability of the resulting linkage and the nature of the molecule being conjugated.

Key strategies for cysteine-mediated bioconjugation include:

Michael Addition: This is one of the most widely used methods for cysteine modification. The cysteine thiol acts as a nucleophile and reacts with electron-deficient alkenes, known as Michael acceptors. The most common reagents in this class are maleimides, which exhibit exceptional reactivity and selectivity for cysteine thiols at neutral pH. illinois.edu Other Michael acceptors, such as vinyl sulfones, are also employed.

Thiol-Disulfide Exchange: This strategy involves the reaction of the cysteine thiol with an activated disulfide group, forming a new, stable disulfide bond that links the peptide or protein to another molecule. ucl.ac.uk This reaction is reversible and can be cleaved using reducing agents like dithiothreitol (B142953) (DTT), a feature that can be exploited for applications such as drug delivery.

Alkylation: The cysteine thiol can be alkylated using various electrophiles. Haloacetyl derivatives, such as iodoacetamides and bromoacetamides, react readily with the cysteine thiolate to form a stable thioether bond.

Palladium-Mediated Arylation: More advanced methods include palladium-mediated cross-coupling reactions. These techniques allow for the formation of robust carbon-sulfur bonds, selectively arylating the cysteine residue. illinois.edu

The following table summarizes common cysteine-mediated bioconjugation techniques.

Conjugation StrategyTypical Reagent ClassResulting BondKey Characteristics
Michael Addition Maleimides, Vinyl SulfonesThioetherFast, highly selective for thiols, widely used. illinois.edu
Thiol-Disulfide Exchange Pyridyl disulfides, Ellman's ReagentDisulfideReversible with reducing agents, useful for cleavable linkers. ucl.ac.uk
Alkylation Iodoacetamides, BromoacetamidesThioetherForms a very stable, irreversible bond.
Metal-Mediated Coupling Palladium(II) oxidative addition complexesThioaryl EtherForms a highly stable C-S bond, highly selective. illinois.edu

The ability to precisely introduce a reactive cysteine handle using this compound has been extensively leveraged in methodologies for labeling peptides and proteins. rsc.orgnih.gov Labeling involves attaching a molecule—such as a fluorescent dye, a radioisotope, a cytotoxic drug, or a bioorthogonal handle—to a specific site on the biomolecule. nih.gov Site-specific labeling is critical for producing homogeneous products, such as antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio is essential for therapeutic efficacy. illinois.edunih.gov

In a typical workflow, a peptide is synthesized using this compound to place the amino acid at the desired location. After synthesis and deprotection, the resulting peptide, now containing a single reactive cysteine thiol, is incubated with a labeling reagent. For instance, a maleimide-functionalized fluorophore can be used to create a fluorescently tagged peptide for use in cellular imaging and diagnostic assays. nih.gov Similarly, conjugating a potent drug molecule via a cysteine residue on an antibody results in a targeted ADC for cancer therapy. nih.gov

The versatility of the cysteine thiol allows for a wide array of labels to be attached, as shown in the table below.

Label TypePurposeExample Labeling Reagent ChemistryApplication Area
Fluorophores Imaging and DetectionMaleimide-activated fluorescein (B123965) or rhodamineCellular imaging, immunoassays, protein tracking. nih.gov
Affinity Tags Purification and DetectionIodoacetyl-biotinProtein purification, Western blotting, pull-down assays.
Drug Molecules Targeted TherapyMaleimide-linked monomethyl auristatin E (MMAE)Antibody-Drug Conjugates (ADCs) for oncology. illinois.edunih.gov
Bioorthogonal Handles Secondary LabelingAzide- or alkyne-functionalized haloacetamide"Click" chemistry reactions for multi-step labeling. rsc.org
Polymers (e.g., PEG) Improve PharmacokineticsVinyl sulfone- or maleimide-PEGIncreasing the half-life and solubility of therapeutic proteins.

By providing a reliable method for incorporating a uniquely reactive functional group, this compound remains a vital chiral building block in the development of sophisticated, site-specifically modified peptides and proteins for research and therapeutic applications. rsc.orgchemimpex.com

Mechanistic Investigations and Theoretical Studies on Cysteine Protecting Group Chemistry

Kinetic and Mechanistic Studies of Deprotection and Ligation Reactions

The S-tert-butyl group is a thiol protecting group utilized in peptide synthesis. Its removal, or deprotection, is a critical step that precedes subsequent reactions such as ligation. The mechanism of its cleavage is typically acid-catalyzed. This process involves the protonation of the sulfur atom, followed by the departure of a stable tert-butyl cation. The efficiency and rate of this deprotection are influenced by the reaction conditions, including acid concentration, temperature, and the presence of scavengers.

In the context of solid-phase peptide synthesis (SPPS), the S-tert-butyl group can inadvertently form as a side product. acs.org This occurs when peptides containing cysteine are cleaved from the resin using trifluoroacetic acid (TFA) in the presence of other tert-butyl (tBu) based protecting groups. acs.org The liberated tBu cations can alkylate the free cysteine thiol, leading to the formation of S-tert-butylated cysteine. acs.org Studies on the mitigation of this side reaction provide indirect kinetic insights into the cleavage of the S-tert-butyl group. The formation of this adduct is reversible, and its removal is favored by optimizing cleavage conditions. For instance, varying the duration and temperature of TFA treatment directly impacts the percentage of S-tbutylation, indicating kinetic control over both the formation and cleavage of the C-S bond. acs.org

The following table outlines findings from a study on the cleavage of a somatostatin (B550006) precursor containing two tryptophan-protected cysteine residues, illustrating how reaction conditions affect the formation of the S-t-butylated side product. These conditions are inversely related to the stability of the S-t-butyl group, providing insight into the kinetics of its cleavage.

Condition No.Temperature (°C)DurationRelative Percentage of C-terminal Cys S-tbutylation (%)
1251 h15.4
22530 minNot specified
34030 min18.8
4402 h32.3

Table 1. Effect of cleavage conditions on the formation of S-t-butylated cysteine during TFA treatment of a linear somatostatin precursor. Data sourced from a study on side reactions in peptide synthesis. acs.org

Following deprotection, the free cysteine thiol is available for ligation reactions, most notably Native Chemical Ligation (NCL). NCL is a cornerstone reaction in protein synthesis, enabling the joining of two unprotected peptide segments. acs.org The mechanism proceeds in two main steps:

Intermolecular Transthioesterification : A peptide with an N-terminal cysteine reacts with a second peptide possessing a C-terminal thioester. The cysteine's thiol group attacks the thioester, resulting in a new thioester-linked intermediate. This step is often the rate-limiting part of the reaction. acs.orgnih.gov

Intramolecular S-to-N Acyl Shift : The intermediate undergoes a spontaneous and rapid intramolecular rearrangement where the amino group of the cysteine attacks the newly formed thioester bond. This S-to-N acyl shift resolves to a stable, native amide bond at the ligation site. acs.orgrsc.org

The kinetics of NCL can be slow, often requiring 24-48 hours for completion when using less reactive alkyl thioesters. nih.gov To accelerate the initial transthioesterification step, thiol catalysts are frequently employed. Substituted thiophenols, such as (4-carboxylmethyl)thiophenol (MPAA), have been shown to increase the reaction rate by an order of magnitude. nih.gov These catalysts function by rapidly exchanging with the initial peptide thioester to form a more reactive aryl thioester intermediate, which then reacts more readily with the N-terminal cysteine. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. pitt.edu Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic reaction mechanisms. pitt.edunih.gov DFT calculations can be used to model the deprotection of S-protected cysteine and subsequent ligation reactions by determining the geometries of reactants, transition states, and products, as well as their corresponding energies. pitt.edu

For the acid-catalyzed deprotection of Boc-S-t-butyl-D-cysteine, DFT could be employed to:

Model the initial protonation step on the sulfur atom.

Calculate the potential energy surface for the cleavage of the sulfur-carbon bond.

Determine the activation energy barrier for the reaction, which provides a quantitative measure of the reaction kinetics.

Analyze the stability of the resulting D-cysteine thiol and the tert-butyl cation.

In the study of Native Chemical Ligation, DFT calculations can elucidate the detailed mechanism of both the transthioesterification and the S-to-N acyl shift. Such studies can map the energy profile of the entire reaction pathway, identifying key intermediates and transition state structures. acs.org This approach allows for a comparison of different reaction pathways and can explain the catalytic effect of thiol additives by modeling their interaction with the peptide thioester. For instance, DFT studies on the interaction of cisplatin (B142131) with cysteine have successfully predicted thermodynamic preferences for bonding sites and the stability of different chelate structures, demonstrating the power of this approach in understanding reactions involving sulfur-containing amino acids. cuni.cz

The general workflow for investigating a reaction mechanism using DFT involves several key steps, outlined in the table below.

StepDescriptionInformation Gained
Geometry OptimizationFinding the lowest energy structure for reactants, products, and intermediates.Stable molecular structures and bond lengths/angles.
Transition State SearchLocating the saddle point on the potential energy surface that connects reactants and products.Structure of the transition state and the activation energy barrier (kinetics).
Frequency CalculationCalculating vibrational frequencies to confirm that optimized structures are true minima or transition states.Thermodynamic properties (enthalpy, entropy, Gibbs free energy).
Reaction Pathway MappingConnecting the reactant, transition state, and product to ensure the identified transition state corresponds to the correct reaction.Confirmation of the mechanistic pathway.

Table 2. A generalized workflow for studying reaction mechanisms using DFT. nih.govresearchgate.net

To accurately model these reactions, especially in a biological context, calculations often incorporate a solvent model. Continuum solvation models are a common approach where the solvent is treated as a continuous medium, which is crucial for representing the effects of the cellular environment on reaction energetics. nih.gov

General Reactivity and Chemical Behavior of Cysteine Thiol in Organic Synthesis

Once the S-tert-butyl protecting group is removed from this compound, the resulting free thiol (or sulfhydryl) group of the D-cysteine residue exhibits a rich and versatile chemical reactivity. nih.gov This reactivity is central to its numerous roles in chemical biology and organic synthesis. nih.gov The thiol group is one of the most powerful nucleophiles in proteins, which is a consequence of its ionizable nature. nih.gov

The thiol group has a pKa typically around 8.3, and upon deprotonation, it forms the highly reactive thiolate anion (-S⁻). cuni.cznih.gov This thiolate is a potent nucleophile and is responsible for much of the characteristic reactivity of cysteine. The chemical behavior of the cysteine thiol can be categorized into several key reaction types. nih.govresearchgate.net

Key reactions involving the cysteine thiol include:

Nucleophilic Substitution (Alkylation) : The thiolate anion readily attacks electrophilic carbon centers, such as alkyl halides, to form new carbon-sulfur bonds. This S-alkylation reaction is a common side reaction in peptide synthesis if the thiol is not properly protected. rsc.org

Oxidation (Disulfide Formation) : The most prominent reaction of the cysteine thiol is its oxidation to form a disulfide bond (-S-S-). The reaction between two cysteine thiols yields a cystine residue. This reaction is crucial for the structural integrity and folding of many peptides and proteins. rsc.org

Addition Reactions : The thiol group can undergo addition reactions across activated double bonds, such as in maleimides or α,β-unsaturated carbonyls. This Michael addition reaction is widely used for bioconjugation to specifically label proteins at cysteine residues.

Metal Binding : The soft sulfur atom of cysteine is an excellent ligand for soft metal ions like zinc, copper, and mercury. nih.gov This property is fundamental to the structure of zinc-finger domains in DNA-binding proteins and the active sites of various metalloenzymes. nih.gov

The following table summarizes the primary types of reactions the deprotected cysteine thiol can undergo in organic synthesis.

Reaction TypeReactant/PartnerProductSignificance
AlkylationAlkyl Halide (R-X)Thioether (R-S-Cys)Side reaction in synthesis; used in chemical modification.
Disulfide FormationAnother Thiol (Oxidizing Agent)Disulfide (Cys-S-S-Cys)Protein folding and structural stability. rsc.org
Michael AdditionMaleimide, α,β-Unsaturated CarbonylThioether AdductBioconjugation and protein labeling.
Metal LigationSoft Metal Ions (e.g., Zn²⁺)Metal-Thiolate ComplexEnzyme active sites, structural motifs (e.g., zinc fingers). nih.gov

Table 3. Summary of the general reactivity of the cysteine thiol group. nih.govnih.gov

This diverse reactivity makes cysteine a uniquely versatile amino acid for the chemical modification of proteins and the synthesis of complex biomolecules. nih.gov However, it also necessitates careful protection strategies during synthesis to prevent unwanted side reactions. rsc.org

Emerging Research Frontiers for D Cysteine and Its Protected Derivatives

Biological Roles and Metabolism of Endogenous D-Cysteine in Mammalian Systems

Formerly considered biologically insignificant in mammals, D-cysteine is now recognized as an important signaling molecule, particularly in the central nervous system and the pancreas. ucl.ac.ukresearchgate.netresearchgate.net

The primary enzyme responsible for the production of D-cysteine in mammals is serine racemase (SR), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the racemization of L-cysteine to D-cysteine. nih.govspringernature.comnih.gov This enzyme also synthesizes D-serine from L-serine. springernature.comnih.gov The discovery of D-cysteine's synthesis by serine racemase has expanded the known functions of this enzyme beyond its role in D-serine metabolism.

In mammalian pancreatic islets, D-cysteine has been identified as an endogenous molecule synthesized by serine racemase. researchgate.netresearchgate.net Studies involving mice lacking the serine racemase gene (SR-/-) have revealed significant alterations in pancreatic function and metabolism. These mice exhibit substantially reduced levels of D-cysteine and, consequently, produce 6-10 times higher levels of insulin (B600854) in both the pancreas and plasma. researchgate.netresearchgate.net This overproduction of insulin leads to larger islet diameters and the storage of excess insulin as amyloid aggregates in secretory vesicles and exosomes. researchgate.net Furthermore, SR-/- mice show higher levels of glycogen (B147801) and ketone bodies in the liver, indicating shifts in energy metabolism. researchgate.netresearchgate.net

A key biological function of D-cysteine is the regulation of insulin secretion. researchgate.netresearchgate.net In studies using isolated mouse and human pancreatic islets, as well as in the INS-1 832/13 cell line, D-cysteine demonstrated a potent inhibitory effect on glucose-stimulated insulin secretion. rsc.org Notably, its inhibitory effect was more pronounced than that of D-serine, another product of serine racemase. researchgate.netresearchgate.net This suggests a specific regulatory role for D-cysteine in pancreatic beta-cell function.

The mechanism of this regulation appears to involve cyclic AMP (cAMP) signaling pathways. researchgate.net In SR-/- mice, which have lower levels of D-cysteine, there is a corresponding decrease in pancreatic cAMP levels. researchgate.netrsc.org This leads to reduced phosphorylation of the CREB protein at serine 133 and lower DNA methyltransferase (DNMT) activity, resulting in decreased methylation of the insulin gene promoter (Ins1). researchgate.netresearchgate.net Dietary supplementation with methyl donors was found to restore normal insulin levels and DNMT activity in these mice, further supporting the link between D-cysteine, cAMP signaling, and the epigenetic regulation of insulin production. researchgate.netrsc.org

In mouse models of diabetes, there is an observed increase in the expression of D-cysteine and serine racemase, suggesting a potential role for this pathway in the pathophysiology of the disease. researchgate.netrsc.org

The metabolic clearance of D-cysteine is primarily carried out by the enzyme D-amino acid oxidase (DAAO). researchgate.netrsc.org DAAO is a flavin adenine (B156593) dinucleotide (FAD)-dependent peroxisomal enzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.gov

Biochemical studies of human DAAO have shown that it has a broad substrate specificity, with a notable preference for neutral and hydrophobic D-amino acids. youtube.com Importantly, D-cysteine has been identified as one of the best substrates for human DAAO, exhibiting the highest catalytic efficiency in some studies. youtube.comnih.gov This efficient metabolism by DAAO suggests a tightly regulated system for maintaining physiological concentrations of D-cysteine. The degradation of D-cysteine by DAAO not only serves as a catabolic pathway but also contributes to the production of signaling molecules like hydrogen sulfide (B99878) (H₂S), which has protective effects in tissues such as the gastric mucosa. ox.ac.ukpeptide.com

The transport of D-cysteine into cells is facilitated by transporters such as ASCT2 and Asc1. researchgate.netrsc.org

Development of Novel Protecting Group Strategies and Orthogonal Cleavage Regimes for Cysteine

The unique reactivity of the thiol side chain of cysteine presents both opportunities and challenges in peptide synthesis. Protecting group chemistry is essential to prevent unwanted side reactions, such as oxidation to disulfides, during the assembly of peptide chains. rsc.orgrsc.org The development of a diverse array of protecting groups with different cleavage conditions has enabled the synthesis of complex peptides, including those with multiple disulfide bonds. rsc.orgnih.gov

The two primary strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. acs.org In Boc-based synthesis, the Boc group is used for temporary Nα-amino protection and is removed by acid, while more stable acid-labile groups are used for side-chain protection. In the more commonly used Fmoc strategy, the base-labile Fmoc group protects the Nα-amino group, while acid-labile groups protect the side chains. acs.org

A key concept in this field is "orthogonality," where different protecting groups can be selectively removed in the presence of others by using specific, non-interfering chemical conditions. rsc.org This allows for the regioselective formation of disulfide bonds and the synthesis of complex peptide architectures.

Recent research has focused on developing novel cysteine protecting groups that are compatible with these strategies and offer unique cleavage conditions. For example, the S-xanthenyl (Xan) and S-2-methoxy-9H-xanthen-9-yl (2-Moxan) groups have been developed for use in Fmoc-SPPS. Another novel approach involves a thiol-labile protecting group based on a pyridazinedione (PD) scaffold, which has shown compatibility with both conventional and microwave-assisted SPPS, as well as native chemical ligation.

The table below summarizes some commonly used cysteine protecting groups and their cleavage conditions, highlighting the principle of orthogonality.

Protecting GroupAbbreviationCleavage ConditionsStrategy CompatibilityOrthogonality
TritylTrtMild acid (e.g., TFA)Fmoc, BocCleaved during final peptide cleavage from resin.
AcetamidomethylAcmIodine, Mercury(II) acetate (B1210297)Fmoc, BocOrthogonal to acid- and base-labile groups.
tert-ButyltBuStrong acid (e.g., HF, TFMSA)Fmoc, BocStable to TFA and base; requires harsh cleavage.
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM)FmocAllows for on-resin deprotection and cyclization.
S-tert-butylthioStBuReducing agents (e.g., thiols, phosphines)FmocOrthogonal to acid- and base-labile groups.
S-sulfonate-2-mercapto-5-nitropyridineSTmpReducing agents (e.g., DTT)FmocOrthogonal to acid- and base-labile groups.

Advanced Synthetic Methodologies for Unnatural Amino Acids and Peptide Analogues Utilizing Boc-S-t-butyl-D-cysteine Precursors

The incorporation of unnatural amino acids into peptides can confer novel structural and functional properties, leading to enhanced stability, altered biological activity, and new therapeutic potential. Cysteine derivatives are versatile precursors for the synthesis of a variety of unnatural amino acids due to the reactivity of the thiol group. researchgate.net The use of protected forms, such as this compound, is crucial for controlled chemical transformations.

One important class of unnatural amino acids derived from cysteine are lanthionines, which are characterized by a thioether linkage between two amino acid residues. ucl.ac.uk Lanthionines are key components of lantibiotics, a class of antimicrobial peptides. ucl.ac.uk The synthesis of lanthionines can be achieved through various methods, including the reaction of a cysteine derivative with a dehydroalanine (B155165) residue. nih.gov Dehydroalanine, in turn, can be synthesized from cysteine through a bis-alkylation–elimination reaction. rsc.org

While specific examples detailing the direct use of this compound as a precursor in these syntheses are not extensively documented in recent literature, its structure makes it a plausible starting material. The Boc group provides stable Nα-protection compatible with a range of reaction conditions, while the S-tert-butyl group offers robust protection of the thiol that can be removed under specific, often harsh, acidic conditions. nih.gov

A general synthetic approach could involve the following conceptual steps:

Modification of the Cysteine Backbone: With the amino and thiol groups protected, chemical modifications could be made to other parts of the this compound molecule.

Selective Deprotection: The Boc group can be removed to allow for peptide bond formation, while the S-tert-butyl group remains intact.

Conversion to a Reactive Intermediate: The protected cysteine residue within a peptide could be converted to dehydroalanine. rsc.org

Formation of Unnatural Linkages: The dehydroalanine residue can then react with nucleophiles to form new C-S, C-N, or C-C bonds, creating various peptide analogues.

Recent advancements have also demonstrated that cysteine derivatives can be used in radical-based reactions to form new C-C bonds, providing a novel route to unnatural amino acids. researchgate.net These photocatalytic methods proceed under mild conditions and can significantly expand the diversity of accessible amino acid structures.

The table below outlines some potential synthetic transformations involving cysteine derivatives that could conceptually utilize a precursor like this compound.

Target StructureSynthetic PrecursorKey TransformationPotential Application
DehydroalanineProtected CysteineBis-alkylation and eliminationPrecursor for other unnatural amino acids, post-translational modifications. rsc.orgrsc.org
LanthionineProtected Cysteine and DehydroalanineMichael addition of a thiol to dehydroalanineSynthesis of lantibiotics and other cyclic peptides. ucl.ac.uknih.gov
β-Substituted Amino AcidsProtected CysteineNucleophilic substitution at the β-carbonCreation of novel peptide building blocks with altered conformations.
C-C Bonded Unnatural Amino AcidsProtected CysteineRadical-mediated C-S bond cleavage and C-C bond formationAccess to a wide range of novel amino acid side chains. researchgate.net

Q & A

Q. How can meta-analyses address variability in this compound’s reported bioactivity in peptide conjugates?

  • Methodological Answer :
  • Aggregate data from studies using standardized activity assays (e.g., IC₅₀ measurements).
  • Adjust for variables like peptide sequence, cell lines, and assay conditions.
  • Use random-effects models to account for heterogeneity. Validate findings with in silico docking studies .

Tables for Quick Reference

Parameter Optimal Conditions Key References
Synthesis Yield65–75% (anhydrous DMF, 0°C)
Chiral Purity Threshold>98% (HPLC)
Stability in Aqueous Buffer>90% intact after 24h (pH 7.4, 25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.